Difloxacin-d3 (hydrochloride)

Description

Structural and Molecular Characteristics

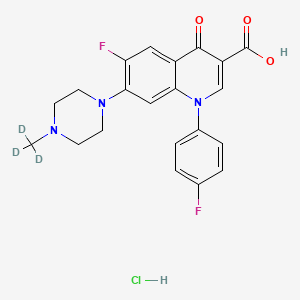

Difloxacin-d3 hydrochloride (CAS 1173021-89-0) has the molecular formula C₂₁H₁₇D₃ClF₂N₃O₃ , with a molecular weight of 438.87 g/mol . Its structure includes a quinolone core substituted with:

- A fluorine atom at position 6.

- A 4-fluorophenyl group at position 1.

- A piperazine ring with a trideuteriomethyl substituent at position 7.

- A hydrochloride counterion.

Table 1: Key Structural Features of Difloxacin-d3 Hydrochloride

| Feature | Description |

|---|---|

| Core Structure | Quinolone bicyclic system |

| Substituents | 6-Fluoro, 4-fluorophenyl, 4-(trideuteriomethyl)piperazinyl |

| Functional Groups | Carboxylic acid, ketone, amide |

| Isotopic Labeling | Three deuterium atoms on the methyl group |

Classification Within Fluoroquinolones

Difloxacin-d3 belongs to the second-generation fluoroquinolones , which are characterized by:

- Broad-spectrum activity against Gram-negative and selected Gram-positive bacteria.

- Fluorine substitution at position 6, enhancing antimicrobial potency.

- Limited activity against anaerobic pathogens compared to later generations.

The parent compound, difloxacin, was developed for veterinary use, particularly in poultry and dogs, with FDA approval in 1997. Its deuterated form retains the core pharmacophore but serves exclusively as an analytical tool.

Properties

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O3.ClH/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMGBGLSDVIOHL-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-89-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173021-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difloxacin D3 hydrochloride (methyl D3) involves the incorporation of deuterium atoms into the difloxacin molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods

Industrial production of difloxacin D3 hydrochloride (methyl D3) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production methods are designed to meet stringent quality standards to ensure the compound’s suitability for use as an analytical standard .

Chemical Reactions Analysis

Types of Reactions

Difloxacin-d3 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups being targeted .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with modified functional groups .

Scientific Research Applications

Veterinary Medicine

Difloxacin-D3 is primarily applied in veterinary settings to treat bacterial infections in animals. It is effective against pathogens such as Escherichia coli and Klebsiella pneumoniae, commonly associated with skin and soft tissue infections as well as urinary tract infections in dogs .

Case Study: Efficacy in Canine Infections

- Study Design : A clinical trial involving 48 mixed-breed dogs was conducted to evaluate the efficacy of difloxacin at a dosage of 5 mg/kg.

- Results : Significant reductions in culture scores were observed, indicating the drug's effectiveness against the targeted bacteria .

Pharmacokinetic Studies

Pharmacokinetic studies of difloxacin-D3 provide insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are critical for determining appropriate dosages and treatment durations.

Table 1: Pharmacokinetic Parameters of Difloxacin-D3

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration (Cmax) | 0.5 mg/ml (after 1-2 hours post-administration) |

| Elimination Half-life | Approximately 7 hours |

| Bioavailability | Broilers: 96.4%, Turkeys: 57.4% |

These parameters indicate that difloxacin-D3 reaches therapeutic levels quickly, making it suitable for acute infections .

Environmental Impact Studies

Research has also focused on the environmental impact of difloxacin-D3, particularly concerning its persistence in soil and potential effects on non-target organisms.

Table 2: Environmental Toxicity Assessments

| Organism | NOEC (mg/kg) |

|---|---|

| Earthworms | >1100 |

| Aquatic organisms (Daphnia magna) | 29.8 |

| Fungi | >1000 |

The results suggest that difloxacin-D3 exhibits low toxicity to earthworms and aquatic organisms at concentrations higher than those predicted in agricultural runoff scenarios .

Mechanism of Action

The mechanism of action of difloxacin D3 hydrochloride (methyl D3) is similar to that of other fluoroquinolone antibiotics. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair . This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death .

Comparison with Similar Compounds

Research and Regulatory Notes

Handling Precautions :

- Deuterated standards require storage at -20°C or below to prevent deuterium-hydrogen exchange, which compromises analytical accuracy .

- Avoid repeated freeze-thaw cycles; aliquot stock solutions upon preparation .

Compliance with FDA 21 CFR Part 58 (GLP) is mandatory for studies involving these standards .

Market Availability :

Biological Activity

Difloxacin-d3 (hydrochloride) is a fluorinated quinolone antibiotic that exhibits significant biological activity against a range of bacterial pathogens. This document provides a detailed overview of its biological mechanisms, pharmacokinetics, and therapeutic applications, supported by relevant data tables and research findings.

Difloxacin-d3 primarily exerts its antibacterial effects through the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. This mechanism leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death. The compound demonstrates bactericidal activity against both replicating and dormant microorganisms, making it effective in treating various infections.

Pharmacokinetics

The pharmacokinetic profile of difloxacin-d3 has been studied extensively in various animal models. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

- Maximum Plasma Concentration (Cmax) : Achieved within 1-2 hours post-administration.

- Elimination Half-Life : Approximately 7 hours in broilers; variations exist in other species.

- Bioavailability : Higher in broilers (96.4%) compared to turkeys (57.4%).

Table 1: Pharmacokinetic Parameters of Difloxacin-d3

| Species | Cmax (mg/L) | Time to Cmax (h) | Half-Life (h) | Bioavailability (%) |

|---|---|---|---|---|

| Broilers | 4.5 | 1-2 | 7 | 96.4 |

| Turkeys | 1.2 | 1-2 | 7 | 57.4 |

Therapeutic Applications

Difloxacin-d3 is utilized primarily in veterinary medicine for the treatment of bacterial infections in livestock and poultry, including:

- Chronic Respiratory Infections : Caused by Escherichia coli and Mycoplasma gallisepticum in chickens.

- Infections in Turkeys : Effective against Pasteurella multocida.

- Bovine Respiratory Disease : Used for treating conditions such as shipping fever and calf pneumonia.

In Vitro Studies

Research indicates that difloxacin-d3 has robust activity against various strains of bacteria, including those resistant to other antibiotics. A study evaluated its efficacy against Neisseria gonorrhoeae and Chlamydia trachomatis, showing high susceptibility rates.

Table 2: In Vitro Activity Against Selected Pathogens

| Pathogen | MIC (µg/mL) | Resistance Profile |

|---|---|---|

| Neisseria gonorrhoeae | <0.5 | Includes penicillinase-producing strains |

| Chlamydia trachomatis | <1.0 | Sensitive |

| Gardnerella vaginalis | <2.0 | Moderate activity |

Case Studies

- Veterinary Application : A clinical trial involving broiler chickens treated with difloxacin-d3 showed significant improvement in respiratory health compared to untreated controls.

- Residue Studies : Research on residue depletion indicated that difloxacin-d3 levels decreased significantly within 24 hours post-treatment, ensuring compliance with food safety standards.

Safety Profile

Difloxacin-d3 has undergone extensive safety evaluations. It is considered non-genotoxic based on mutagenicity tests and does not show significant carcinogenic potential at therapeutic doses.

Q & A

Q. How is Difloxacin-d3 hydrochloride utilized as an internal standard in quantitative LC-MS analysis?

Difloxacin-d3 hydrochloride, a deuterated analog of Difloxacin hydrochloride, serves as an internal standard to correct for variability in sample preparation and ionization efficiency. Its structural similarity ensures comparable chromatographic behavior, while isotopic differentiation (via three deuterium atoms) enables accurate quantification through mass spectrometry. Researchers should prepare stock solutions in methanol and spike them into samples at consistent concentrations (e.g., 10 ng/mL) prior to extraction .

Q. What analytical techniques are suitable for characterizing the purity of Difloxacin-d3 hydrochloride?

High-performance liquid chromatography (HPLC) with UV detection (280 nm) using a C18 column is standard for purity assessment. Complementary techniques include nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) to verify isotopic enrichment (>98% deuterium incorporation). For trace impurity analysis, tandem MS with electrospray ionization (ESI) is recommended .

Q. What are the optimal storage conditions for Difloxacin-d3 hydrochloride to ensure long-term stability?

Store the compound at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Stability should be monitored periodically via HPLC to detect degradation (e.g., hydrolysis or oxidation). Avoid repeated freeze-thaw cycles by aliquoting stock solutions .

Q. What is the role of deuterium substitution in Difloxacin-d3 hydrochloride’s molecular structure?

Three hydrogen atoms in the methyl group of Difloxacin are replaced with deuterium, creating a stable isotopic label. This substitution minimizes metabolic interference while retaining chemical properties, making it ideal for pharmacokinetic tracing and mass spectrometry-based quantification .

Advanced Research Questions

Q. How can LC-MS parameters be optimized when using Difloxacin-d3 hydrochloride as an internal standard?

Key optimizations include:

- Ion source : Adjust capillary voltage (3–4 kV) and desolvation temperature (350–400°C) for optimal ionization.

- Mobile phase : Use 0.1% formic acid in water/acetonitrile gradients to enhance peak symmetry.

- Collision energy : Calibrate for selective fragmentation (e.g., m/z 438.87 → 342.1 for quantification). Validate retention time alignment (±0.1 min) and ion ratio consistency (<20% variability) between the deuterated and non-deuterated forms .

Q. How do isotopic effects of deuterium substitution impact Difloxacin’s pharmacokinetic studies?

Deuterium alters bond strength (C-D vs. C-H), potentially delaying hepatic metabolism via cytochrome P450 enzymes. Researchers should compare half-life (t1/2), clearance, and metabolite profiles between Difloxacin-d3 and the non-deuterated form in in vitro microsomal assays to quantify isotopic effects .

Q. How to validate a method using Difloxacin-d3 hydrochloride for veterinary drug residue analysis in complex matrices?

Follow ICH Q2(R1) guidelines:

Q. How to design a stability-indicating study for Difloxacin-d3 hydrochloride under stress conditions?

Expose the compound to:

Q. How to address co-elution issues between Difloxacin-d3 hydrochloride and endogenous compounds in biological samples?

Optimize chromatographic separation using:

Q. What statistical approaches resolve contradictions in stability data across different pH conditions?

Apply multivariate analysis (e.g., principal component analysis) to identify degradation pathways. Use ANOVA to assess significance of pH and temperature interactions. For conflicting results, validate via accelerated stability studies (40°C/75% RH for 6 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.